Allyl anthranilate

Beschreibung

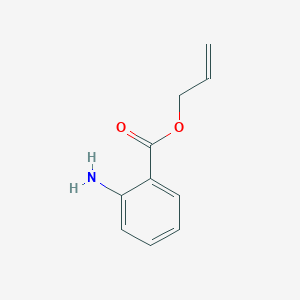

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCANFCXAKYMFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024441 | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 2.00 mm Hg | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.12 | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-63-2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T0041N82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Optimized Synthetic Pathways for Allyl Anthranilate: A Comparative Technical Guide

Executive Summary

Allyl Anthranilate (CAS 7493-63-2), also known as allyl 2-aminobenzoate, is a critical ester in the fragrance industry (FEMA 2020) and a valuable intermediate in heterocyclic synthesis.[1][2] While structurally simple, its synthesis is complicated by the ortho-effect of the amino group on the anthranilic acid ring, which sterically hinders direct esterification and electronically deactivates the carbonyl carbon.

This technical guide presents two distinct synthetic methodologies:

-

The Isatoic Anhydride Ring-Opening (Preferred): A high-fidelity, irreversible pathway ideal for research and pharmaceutical applications requiring high purity.[2]

-

Direct Azeotropic Esterification (Classic): A cost-effective, equilibrium-driven approach suitable for bulk synthesis where lower yields are acceptable.[2]

Part 1: Regulatory & Safety Intelligence (Critical)[2]

DEA List I Chemical Compliance

Researchers must acknowledge that Anthranilic Acid is a DEA List I Chemical (21 CFR § 1310.[2]02) in the United States due to its utility as a precursor for methaqualone (Quaalude).[2][3]

-

Implication: Purchase and distribution are monitored. Record-keeping of consumption is mandatory.[2]

-

Exemption: Allyl anthranilate itself is not a controlled substance, but the starting material is.[2]

Allyl Alcohol Toxicity

-

Hazard: Allyl alcohol is highly toxic, lachrymatory, and readily absorbed through the skin.[2] It possesses a flash point of 21°C (70°F).[2]

-

Control: All protocols below must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.[2]

Part 2: The Chemical Challenge (The Ortho-Effect)

The primary obstacle in synthesizing anthranilates is the proximity of the amino group (

-

Steric Hindrance: The ortho-amino group physically blocks the approach of the alcohol nucleophile.

-

Electronic Deactivation: In acid catalysis, the amine protonates to

, which is electron-withdrawing, destabilizing the carbocation intermediate.[2] -

Self-Condensation: Anthranilic acid can self-condense to form dianthranilide, reducing yield.[2]

Part 3: Methodology A — Isatoic Anhydride Ring-Opening (Preferred)[2]

This method is superior for drug development and high-purity applications.[2] It utilizes Isatoic Anhydride as a reactive "masked" form of anthranilic acid.[2] The reaction is driven to completion by the irreversible loss of carbon dioxide (

Reaction Logic

Instead of fighting equilibrium (as in Fischer esterification), this route uses base catalysis to attack the anhydride. The release of

Mechanism Visualization

The following diagram illustrates the base-catalyzed nucleophilic attack of allyl alcohol on isatoic anhydride.

Figure 1: Isatoic Anhydride Ring-Opening Mechanism.[2] Note the irreversible decarboxylation step.

Experimental Protocol

Scale: 50 mmol Expected Yield: 85–92%

Reagents:

-

Isatoic Anhydride: 8.16 g (50 mmol)[2]

-

Allyl Alcohol: 3.5 g (60 mmol, 1.2 eq) — Excess ensures complete consumption of anhydride.[2]

-

DMAP (4-Dimethylaminopyridine): 0.61 g (5 mmol, 10 mol%)[2]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous), 50 mL.[2]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Dissolution: Charge the flask with Isatoic Anhydride and DMAP. Add anhydrous DCM (or Toluene).[2] Stir to suspend.

-

Addition: Add Allyl Alcohol dropwise via syringe over 5 minutes.

-

Observation: Evolution of

gas bubbles will begin immediately upon heating or catalyst activation.[2]

-

-

Reaction: Heat the mixture to gentle reflux (40°C for DCM; 80°C for Toluene) for 4–6 hours.

-

Workup:

-

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~105°C @ 2 mmHg) or flash column chromatography (Silica, Hexane/EtOAc gradient).[2]

Part 4: Methodology B — Direct Azeotropic Esterification (Classic)[2]

This method utilizes p-Toluenesulfonic acid (PTSA) as a catalyst.[2][5] Unlike sulfuric acid, PTSA is less oxidizing, reducing charring of the sensitive allyl group.[2] This reaction is an equilibrium process (

Reaction Logic

To overcome the low equilibrium constant, we employ a Dean-Stark trap using Toluene as an entrainer.[2] The toluene/water azeotrope boils at 85°C, allowing continuous water removal.[2]

Process Workflow

Figure 2: Direct Azeotropic Esterification Workflow using Dean-Stark apparatus.

Experimental Protocol

Scale: 100 mmol Expected Yield: 60–70%

Reagents:

-

Anthranilic Acid: 13.7 g (100 mmol)[2]

-

Allyl Alcohol: 29.0 g (500 mmol, 5 eq) — Large excess required to push equilibrium.[2]

-

p-Toluenesulfonic acid (PTSA) monohydrate: 1.9 g (10 mmol, 10 mol%)[2]

-

Solvent: Toluene (150 mL).

Procedure:

-

Setup: Equip a 500 mL RBF with a Dean-Stark trap and reflux condenser.

-

Charge: Add Anthranilic Acid, Allyl Alcohol, PTSA, and Toluene.[2]

-

Reflux: Heat to vigorous reflux.[2] The flask temperature must exceed the boiling point of the water/toluene azeotrope.

-

Monitoring: Continue reflux until water collection in the trap ceases (typically 12–16 hours).

-

Note: The reaction is slower than standard esters due to the deactivated ring.

-

-

Workup:

-

Purification:

-

Remove excess Toluene and Allyl Alcohol via rotary evaporation.[2]

-

Crucial: Distill the residue under high vacuum to separate the product from polymeric byproducts.

-

Part 5: Comparative Analysis & Data

The choice of method depends on the available starting materials and purity requirements.

| Feature | Method A: Isatoic Anhydride | Method B: Direct Esterification |

| Reaction Type | Irreversible Nucleophilic Attack | Reversible Equilibrium (Fischer) |

| Atom Economy | Lower (Loss of | Higher (Loss of |

| Yield | High (85–92%) | Moderate (60–70%) |

| Reaction Time | Fast (4–6 hrs) | Slow (12–16 hrs) |

| Purification | Simple (Filtration/Flash Column) | Difficult (Requires Azeotropic Distillation) |

| Regulatory | Isatoic Anhydride is not List I | Anthranilic Acid is DEA List I |

Physical Characterization Data[1][2][4][6][7][8][9][10][11]

References

-

U.S. Government Publishing Office. (2024).[2] 21 CFR 1310.02 - Substances covered (List I Chemicals).[2] Electronic Code of Federal Regulations.[2] [Link]

-

Staiger, R. P., & Wagner, E. C. (1953).[2] Isatoic Anhydride. IV.[2] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1433.[2] [Link]

-

Ren, Y. M., et al. (2013).[2] A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.[2][8] Advanced Materials Research, 781-784, 259-262.[2][8] [Link]

-

The Good Scents Company. (2023).[2] Allyl Anthranilate General Information.[1][2][9][Link]

Sources

- 1. CAS 7493-63-2: Allyl anthranilate | CymitQuimica [cymitquimica.com]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. myttex.net [myttex.net]

- 5. researchgate.net [researchgate.net]

- 6. allyl anthranilate, 7493-63-2 [thegoodscentscompany.com]

- 7. parchem.com [parchem.com]

- 8. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]

- 9. ALLYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Allyl anthranilate CAS number 7493-63-2

An In-Depth Technical Guide to Allyl Anthranilate (CAS 7493-63-2)

Introduction

Allyl anthranilate (CAS: 7493-63-2), chemically known as 2-propen-1-yl 2-aminobenzoate, is an aromatic ester derived from anthranilic acid and allyl alcohol.[1] It is a significant compound primarily utilized in the flavor and fragrance industries for its complex and pleasant aroma profile.[1][2] Characterized as a colorless to pale yellow liquid, it possesses a distinctive sweet, fruity, and floral scent, often associated with grape, cherry, and jasmine notes.[1][3] This guide provides a comprehensive technical overview of allyl anthranilate, covering its physicochemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols, tailored for researchers, chemists, and professionals in drug development and applied sciences.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application and handling. Allyl anthranilate is insoluble in water but soluble in organic solvents like alcohol.[4][5] Its key properties are summarized below.

Chemical Structure

Caption: Chemical Structure of Allyl Anthranilate.

Table 1: Physicochemical Properties of Allyl Anthranilate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7493-63-2 | [1][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | Colorless to pale yellow/golden clear liquid | [1][5] |

| Odor | Green, leafy, floral, grape, heliotrope | [3] |

| Boiling Point | 105 °C @ 2.00 mm Hg | [3][5] |

| Flash Point | 110 °C (230 °F) TCC | [3][5] |

| Specific Gravity | 1.110 - 1.120 @ 25 °C | [3][5] |

| Refractive Index | 1.566 - 1.576 @ 20 °C | [3][5] |

| Solubility | Insoluble in water; Soluble in alcohol | [4][5] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (est.) | [3] |

| logP (o/w) | 2.87 - 2.95 (est.) |[2][5] |

Synthesis and Manufacturing

The most common and industrially relevant method for synthesizing allyl anthranilate is the Fischer esterification of anthranilic acid with allyl alcohol.[1] This is a reversible, acid-catalyzed condensation reaction.[6][7] The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] To drive the reaction towards the product side and achieve a high yield, one of the reactants (typically the alcohol) is used in excess, and the water formed during the reaction is continuously removed.[7][9]

Reaction Mechanism: Fischer Esterification

Caption: Fischer Esterification for Allyl Anthranilate Synthesis.

Laboratory Synthesis Protocol

This protocol describes a self-validating system where the final product's identity and purity are confirmed through subsequent analytical characterization.

1. Reagents and Equipment:

-

Anthranilic acid (1.0 eq)

-

Allyl alcohol (3.0 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

2. Procedure:

-

Reaction Setup: In a round-bottom flask, combine anthranilic acid and an excess of allyl alcohol.

-

Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent and excess allyl alcohol using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure allyl anthranilate as a colorless to pale yellow oil.

Analytical Characterization and Quality Control

Confirming the structure and purity of the synthesized allyl anthranilate is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying byproducts, while spectroscopic methods like NMR and IR are used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds and provides mass spectra for their identification. It is highly effective for quality control in the production of fragrance and flavor chemicals.[10][11]

Workflow for GC-MS Analysis

Caption: Standard Workflow for GC-MS Analysis.

Table 2: Typical GC-MS Parameters

| Parameter | Typical Value | Rationale |

|---|---|---|

| GC Column | DB-5ms, HP-5ms, or similar non-polar column (30m x 0.25mm x 0.25µm) | Provides good separation for a wide range of aromatic compounds. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium, Flow rate ~1 mL/min | Inert gas standard for MS compatibility. |

| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| MS Scan Range | 40-400 amu | Covers the molecular ion (m/z 177) and expected fragments. |

Expected Outcome: The analysis should yield a major peak at a characteristic retention time. The corresponding mass spectrum should show a molecular ion peak (M⁺) at m/z = 177 and a fragmentation pattern consistent with the structure of allyl anthranilate.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

-

Aromatic Protons: Multiple signals in the ~6.5-8.0 ppm range.

-

Amine (NH₂) Protons: A broad singlet, typically around 4.5-5.5 ppm.

-

Allyl Group Protons:

-

-O-CH₂ -CH=CH₂: A doublet around 4.6 ppm.

-

-O-CH₂-CH =CH₂: A multiplet around 5.9-6.1 ppm.

-

-O-CH₂-CH=CH₂ : Two doublets of doublets around 5.2-5.4 ppm.

-

-

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the functional groups:

-

N-H Stretching: Two medium bands around 3350-3450 cm⁻¹ for the primary amine.

-

C=O Stretching: A strong band around 1680-1700 cm⁻¹ for the ester carbonyl.

-

C-O Stretching: A strong band around 1250-1300 cm⁻¹.

-

C=C Stretching: A medium band around 1645 cm⁻¹ for the allyl group.

-

Applications and Biological Activity

Primary Application: Flavor & Fragrance

The principal use of allyl anthranilate is as a synthetic aroma chemical. Its tenacity and unique scent profile make it a valuable component in perfumery and food flavoring.[3]

-

Fragrance: It imparts floral and fruity notes, often used to create or enhance jasmine, tuberose, and orange blossom accords.[3] Its green, grape-like character adds brightness and a modern edge to compositions.[3][12]

-

Flavor: It is used to create flavors such as concord grape, cherry, pineapple, and various stone fruits for beverages, candies, and gelatins.[3]

Other Reported Applications and Activities

-

Insect Repellency: Some studies have investigated its potential as an insect repellent.[1]

-

Antimicrobial Agent: One commercial source reports that allyl anthranilate has broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, suggesting it inhibits bacterial growth by binding to the cell wall.[13] This claim should be approached with scientific scrutiny, as it is not widely substantiated in peer-reviewed literature, and further research is required to validate this proposed mechanism of action.

Safety, Handling, and Reactivity

Proper handling of allyl anthranilate is essential to ensure laboratory safety.

-

Hazard Identification: Allyl anthranilate is classified as an irritant. According to the Globally Harmonized System (GHS), its hazard statements include:

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory:

-

Spill and Disposal: In case of a spill, remove all ignition sources. Use an absorbent material to collect the liquid, seal it in a labeled container, and dispose of it as hazardous chemical waste according to local regulations.[4]

-

Chemical Reactivity: As an ester with an unsaturated allyl group, it has known incompatibilities:

Conclusion

Allyl anthranilate is a commercially significant aromatic ester with well-defined physicochemical properties and established applications, primarily in the flavor and fragrance sector. Its synthesis via Fischer esterification is a robust and scalable process. Proper analytical techniques, especially GC-MS, are vital for ensuring its quality and purity. While its primary role is organoleptic, reports of other biological activities warrant further investigation. Adherence to strict safety and handling protocols is crucial due to its irritant nature. This guide provides a foundational technical resource for professionals working with or researching this versatile compound.

References

-

Studies of the Mechanism of Anthranilate Synthase Reaction. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Studies of the mechanism of anthranilate synthase reaction. PubMed. [Link]

-

Anthranilate synthase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

What Is Allyl Amyl Glycolate Used for in Perfume Manufacturing?. SLT. [Link]

- Process for preparing esters of anthranilic acid.

-

Studies of the Mechanism of Anthranilate Synthase. ResearchGate. [Link]

-

allyl anthranilate, 7493-63-2. The Good Scents Company. [Link]

-

Allyl Fragrance and Flavor Ingredients— From Floral-Rosy to Green Onion. Perfumer & Flavorist. [Link]

- Process for the preparation of alkyl n-alkylanthranilate.

-

Showing Compound Allyl anthranilate (FDB016821). FooDB. [Link]

-

Development of an HS-SPME-GC method to determine the methyl anthranilate in Citrus honeys. ResearchGate. [Link]

- Process for the production of anthranilic acid esters.

- Preparation method of methyl anthranilate.

-

Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

1 H-NMR spectra of allyl ethyl ether (AEE) monomer ( top) and... ResearchGate. [Link]

-

Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. [Link]

-

Proton NMR of Allyl Ether Groups. YouTube. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. [Link]

-

Show how Fischer esterification might be used to form the following ester. Pearson+. [Link]

-

lilyall / methyl anthranilate schiff's base, 91-51-0. The Good Scents Company. [Link]

-

(PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). [Link]

-

Methyl anthranilate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

Sources

- 1. CAS 7493-63-2: Allyl anthranilate | CymitQuimica [cymitquimica.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. allyl anthranilate, 7493-63-2 [thegoodscentscompany.com]

- 4. ALLYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. parchem.com [parchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products | MDPI [mdpi.com]

- 12. sltchemicals.com [sltchemicals.com]

- 13. biosynth.com [biosynth.com]

Spectroscopic data of Allyl anthranilate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of Allyl Anthranilate

Introduction

Allyl anthranilate (prop-2-en-1-yl 2-aminobenzoate) is an organic compound classified as a benzoic acid ester.[1] With the chemical formula C₁₀H₁₁NO₂, it is recognized for its floral, grape, and green aroma, finding use in the flavor and fragrance industry.[1][2] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and ensuring its purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.

This guide provides a detailed analysis of the spectroscopic data of Allyl anthranilate, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of this compound's spectroscopic profile.

Molecular Structure and Analysis Workflow

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The workflow for a comprehensive analysis involves a multi-technique approach to elucidate the different aspects of the molecular structure.

Caption: Molecular Structure of Allyl Anthranilate.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Allyl anthranilate, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data (Predicted)

The proton NMR spectrum of Allyl anthranilate will exhibit characteristic signals for both the aromatic and allyl moieties. The predicted chemical shifts (δ) in ppm relative to a TMS standard are presented below. These predictions are based on the analysis of similar structures.[3][4][5][6][7][8][9]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | 5.90 - 6.10 | ddt | 1H | -CH= |

| H-b, H-c | 5.20 - 5.40 | m | 2H | =CH₂ |

| H-d | 4.60 - 4.70 | dt | 2H | -O-CH₂- |

| H-e | 4.50 - 5.50 | br s | 2H | -NH₂ |

| H-f | 7.80 - 7.90 | dd | 1H | Ar-H |

| H-g | 6.60 - 6.70 | d | 1H | Ar-H |

| H-h | 7.20 - 7.30 | t | 1H | Ar-H |

| H-i | 6.50 - 6.60 | t | 1H | Ar-H |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments in Allyl anthranilate. Predicted chemical shifts are based on data from analogous compounds.[10][11][12][13][14]

| Carbon | Predicted δ (ppm) | Assignment |

| C-1 | 168 - 170 | C=O |

| C-2 | 150 - 152 | Ar-C-NH₂ |

| C-3 | 110 - 112 | Ar-C |

| C-4 | 134 - 136 | Ar-CH |

| C-5 | 116 - 118 | Ar-CH |

| C-6 | 131 - 133 | Ar-CH |

| C-7 | 115 - 117 | Ar-CH |

| C-8 | 65 - 67 | -O-CH₂- |

| C-9 | 132 - 134 | -CH= |

| C-10 | 118 - 120 | =CH₂ |

Interpretation of NMR Spectra

The ¹H NMR spectrum is characterized by distinct regions. The downfield region (6.5-8.0 ppm) corresponds to the aromatic protons. The ortho-disubstituted pattern of the benzene ring leads to complex splitting. The proton ortho to the ester group (H-f) is expected to be the most deshielded. The allyl group protons appear in the region of 4.6-6.1 ppm. The methine proton (-CH=) will appear as a multiplet due to coupling with the terminal vinyl protons and the methylene protons. The terminal vinyl protons (=CH₂) will also show complex splitting due to geminal and vicinal coupling.[4] The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and appear around 4.6-4.7 ppm. The broad singlet for the amine protons (-NH₂) can vary in chemical shift and may exchange with D₂O.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal (168-170 ppm). The aromatic carbons appear between 110 and 152 ppm, with the carbon attached to the amino group being the most shielded among the substituted carbons. The allyl group carbons are observed with the -O-CH₂- carbon around 65-67 ppm, the -CH= carbon at 132-134 ppm, and the =CH₂ carbon at 118-120 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Allyl anthranilate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

IR Data

The IR spectrum of Allyl anthranilate will show characteristic absorption bands for the ester, amine, aromatic, and alkene functional groups.[15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | =C-H stretch (aromatic and alkene) |

| 2850 - 3000 | Medium | -C-H stretch (aliphatic) |

| 1710 - 1730 | Strong | C=O stretch (ester) |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1640 - 1650 | Medium-Weak | C=C stretch (alkene) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

| 1000 - 1100 | Strong | C-O stretch (ester) |

| 750 - 800 | Strong | C-H bend (ortho-disubstituted aromatic) |

Interpretation of IR Spectrum

The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch around 1710-1730 cm⁻¹. The presence of the primary amine is confirmed by two medium intensity peaks in the 3400-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. The aromatic and alkene =C-H stretches are observed just above 3000 cm⁻¹. The two strong C-O stretching bands of the ester group are expected in the 1000-1300 cm⁻¹ region. The out-of-plane C-H bending vibration for the ortho-disubstituted aromatic ring will give a strong band in the 750-800 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like Allyl anthranilate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

MS Data

The mass spectrum of Allyl anthranilate can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1][16]

| m/z | Relative Intensity | Possible Fragment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - C₃H₅O]⁺ or [C₇H₆NO]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Interpretation of MS Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 177, corresponding to the molecular weight of Allyl anthranilate (C₁₀H₁₁NO₂).[16] A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, the loss of the allyloxy radical would result in a fragment with m/z 120. Another significant fragmentation is the loss of the allyl group, which can lead to various rearrangements. The allyl cation itself is a stable carbocation and is expected to be observed at m/z 41.[17]

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Allyl anthranilate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

-

GC Method:

-

Set the injector temperature to 250 °C.

-

Use a temperature program for the oven, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.

-

Use helium as the carrier gas.

-

-

MS Method:

-

Use Electron Ionization (EI) at 70 eV.

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to Allyl anthranilate in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The spectroscopic characterization of Allyl anthranilate through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The combination of these techniques allows for the unambiguous identification of its functional groups, the mapping of its carbon-hydrogen framework, and the confirmation of its molecular weight and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring its accurate identification and quality assessment.

References

-

ResearchGate. ¹H NMR spectrum of allyl group-modified PSI in d6-DMSO. Available from: [Link].

-

ResearchGate. NMR spectra (selected zones) of the neutral σ‐allyl and cationic.... Available from: [Link].

-

The Good Scents Company. allyl anthranilate, 7493-63-2. Available from: [Link].

-

FooDB. Showing Compound Allyl anthranilate (FDB016821). Available from: [Link].

-

PubChem. Allyl anthranilate | C10H11NO2 | CID 24116. Available from: [Link].

-

Magritek. Spectrum of the Month: ¹H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link].

-

YouTube. Proton NMR of Allyl Ether Groups. Available from: [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link].

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link].

-

ResearchGate. The C=O bond, part VI: Esters and the rule of three. Available from: [Link].

-

PubMed Central. Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Available from: [Link].

-

MassBank. Anthranilic acid. Available from: [Link].

-

University of Utah. NMR Assignments For 4-Allylanisole. Available from: [Link].

-

University of Calgary. Ch20: Spectroscopic Analysis : Esters. Available from: [Link].

-

YouTube. NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. Available from: [Link].

-

The Royal Society of Chemistry. 4 - The Royal Society of Chemistry. Available from: [Link].

-

ResearchGate. Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Available from: [Link].

Sources

- 1. Showing Compound Allyl anthranilate (FDB016821) - FooDB [foodb.ca]

- 2. allyl anthranilate, 7493-63-2 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]

- 5. Allyl chloride(107-05-1) 1H NMR spectrum [chemicalbook.com]

- 6. Anthranilic acid(118-92-3) 1H NMR [m.chemicalbook.com]

- 7. Allyl ether(557-40-4) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl anthranilate(134-20-3) 1H NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. rsc.org [rsc.org]

- 13. Allylbenzene(300-57-2) IR Spectrum [m.chemicalbook.com]

- 14. Anthranilic acid(118-92-3) 13C NMR spectrum [chemicalbook.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Allyl anthranilate | C10H11NO2 | CID 24116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Solubility Profile of Allyl Anthranilate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a critical first step in a multitude of scientific endeavors, from designing robust chemical syntheses to formulating effective pharmaceutical products. This in-depth technical guide provides a comprehensive overview of the solubility of allyl anthranilate, a significant aromatic ester with applications in the flavor, fragrance, and pharmaceutical industries. This document explores the solubility of allyl anthranilate in a range of solvents, provides a detailed, field-proven protocol for experimental solubility determination, and discusses the underlying chemical principles governing its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize allyl anthranilate in their work.

Introduction: The Significance of Solubility for Allyl Anthranilate

Allyl anthranilate (prop-2-en-1-yl 2-aminobenzoate) is an organic compound characterized by an aromatic ring, an amino group, and an allyl ester functional group. This unique combination of moieties imparts a characteristic grape-like aroma, leading to its widespread use in the flavor and fragrance industry. Beyond its sensory properties, the allyl group serves as a versatile chemical handle for synthesizing more complex molecules, making it a compound of interest in medicinal chemistry and materials science.[1][2] The solubility of allyl anthranilate is a fundamental physicochemical property that dictates its behavior in various applications. In drug development, for instance, the solubility of a lead compound or an intermediate is a key determinant of its bioavailability and the feasibility of its formulation into a viable drug product. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs. In chemical synthesis, understanding the solubility of reactants and products in different solvents is paramount for optimizing reaction conditions, facilitating purification, and maximizing yields.

This guide aims to provide a thorough understanding of the solubility of allyl anthranilate, moving beyond simple qualitative descriptors to offer a practical and scientifically grounded resource.

Solubility Profile of Allyl Anthranilate

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. Allyl anthranilate, with its aromatic ring and ester group, possesses both nonpolar and polar characteristics. The large hydrocarbon portion (the benzene ring and the allyl group) contributes to its nonpolar character, while the amino and ester groups introduce polarity through their respective dipole moments and potential for hydrogen bonding.

Qualitative Solubility Data

Available data indicates that allyl anthranilate exhibits good solubility in a range of organic solvents. It is reported to be soluble in alcohol, dimethyl sulfoxide (DMSO), and benzene.[3] Conversely, it is generally described as insoluble or almost insoluble in water.[3][4][5][6] One source provides an estimated water solubility of 125.3 mg/L at 25°C, while another indicates a value of less than 1 mg/mL.[4][5] A predicted value of 4.05 g/L also exists in some databases, which is likely an overestimation and highlights the importance of experimental verification.[7] Allyl anthranilate is also soluble in essential oils but has poor solubility in propylene glycol.

Quantitative Solubility Data of a Structural Analog: Methyl Anthranilate

| Solvent Category | Solvent | Solubility of Methyl Anthranilate (g/L at 25°C)[8] |

| Polar Protic | Water | 5.01 |

| Methanol | 172.47 | |

| Ethanol | 134.55 | |

| n-Propanol | 96.66 | |

| Isopropanol | 91.59 | |

| n-Butanol | 72.04 | |

| Acetic Acid | 134.17 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 508.17 |

| Dimethylformamide (DMF) | 516.92 | |

| Acetone | 136.3 | |

| Acetonitrile | 122.47 | |

| Ethyl Acetate | 54.92 | |

| Tetrahydrofuran (THF) | 226.45 | |

| Nonpolar | n-Hexane | 2.42 |

| Toluene | 25.4 | |

| Diethyl Ether | 42.5 | |

| Chloroform | 229.29 | |

| Dichloromethane | 260.75 |

Analysis of the Data: The data for methyl anthranilate strongly suggests that allyl anthranilate will exhibit high solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. Its solubility is expected to be moderate in less polar solvents like ethyl acetate and toluene, and very low in nonpolar aliphatic solvents like n-hexane. The low water solubility is also consistent with the qualitative data for allyl anthranilate.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[8][9][10][11] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in the solvent. By adding an excess of the solid compound, the solution becomes saturated. The continuous agitation ensures that the dissolution process reaches equilibrium, meaning the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The subsequent separation of the solid phase and analysis of the liquid phase provides a direct measure of the equilibrium solubility at a given temperature.

Detailed Step-by-Step Protocol

The following protocol provides a detailed, self-validating procedure for determining the solubility of allyl anthranilate.

Materials and Equipment:

-

Allyl anthranilate (high purity)

-

Selected solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of the Saturated Solution: a. Add an excess amount of allyl anthranilate to a pre-weighed screw-cap vial. The excess should be visually apparent to ensure saturation. b. Add a known volume of the desired solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker or use a magnetic stirrer. b. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C for pharmaceutical applications) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them until the concentration remains constant.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

-

Quantification: a. Prepare a series of standard solutions of allyl anthranilate of known concentrations in the same solvent. b. Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions. d. Determine the concentration of allyl anthranilate in the filtered sample by interpolating its analytical signal on the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L. b. Report the temperature at which the solubility was determined.

Visualization of Key Concepts

Relationship Between Solvent Polarity and Solubility

The following diagram illustrates the general relationship between the polarity of the solvent and the expected solubility of a moderately polar compound like allyl anthranilate.

Caption: Conceptual diagram illustrating the influence of solvent polarity on the solubility of allyl anthranilate.

Experimental Workflow for Solubility Determination

The diagram below outlines the key stages of the shake-flask method for determining the solubility of allyl anthranilate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allyl anthranilate | C10H11NO2 | CID 24116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scent.vn [scent.vn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Stability and Degradation Pathways of Allyl Anthranilate

Introduction

Allyl anthranilate, a key aromatic compound with the chemical formula C₁₀H₁₁NO₂, is a significant contributor to the flavor and fragrance industry.[1] Characterized by its sweet, fruity, grape-like aroma, it is utilized in a wide array of products including perfumes, personal care items, and as a flavoring agent in food products.[2][3] The stability of allyl anthranilate is a critical parameter that dictates its shelf-life, efficacy, and safety in these applications. This technical guide provides an in-depth analysis of the stability of allyl anthranilate and elucidates its primary degradation pathways. The insights presented herein are intended to guide researchers, scientists, and professionals in drug development and quality control in formulating robust strategies for the handling, storage, and analysis of this important flavor and fragrance compound.

Chemical Profile of Allyl Anthranilate

A thorough understanding of the chemical and physical properties of allyl anthranilate is fundamental to comprehending its stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, fruity, grape-like | [2] |

| Boiling Point | 105 °C @ 2.00 mm Hg | |

| Solubility | Insoluble in water | [5] |

| log Pow | ~2.17 |

Core Stability Considerations

Under standard ambient conditions, allyl anthranilate is considered chemically stable. However, its stability can be compromised by a variety of environmental factors, leading to degradation that can alter its sensory properties and potentially generate undesirable byproducts. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies, which intentionally stress a compound under more severe conditions than it would typically encounter, are essential for identifying potential degradation products and pathways.[6][7] These studies typically involve exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[8]

Major Degradation Pathways of Allyl Anthranilate

The chemical structure of allyl anthranilate, featuring an ester linkage, an aromatic amine, and an allyl group, predisposes it to several degradation pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for esters, involving the cleavage of the ester bond in the presence of water.[8] This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of anthranilic acid and allyl alcohol.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an anthranilate salt and allyl alcohol. The risks of alkaline degradation can be significant, especially at higher pH values.[9]

Oxidative Degradation

The allyl group and the aromatic amine in allyl anthranilate are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5]

-

Oxidation of the Allyl Group: The double bond in the allyl group is a prime target for oxidation. This can lead to the formation of various products, including epoxides, diols, and eventually cleavage of the carbon-carbon double bond to form aldehydes or carboxylic acids. The oxidation of allylic alcohols to aldehydes and carboxylic acids is a known chemical transformation.[10]

-

Oxidation of the Aromatic Amine: The amino group on the benzene ring can be oxidized, leading to the formation of colored impurities. This is a common degradation pathway for aromatic amines.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Aromatic compounds like allyl anthranilate can absorb UV light, leading to electronic excitation and subsequent degradation. Studies on the related compound, methyl anthranilate, have shown that it undergoes direct photolysis under UVC and UVB irradiation.[11][12] The presence of photosensitizers can accelerate this process. Photodegradation can lead to complex mixtures of products through various reactions, including oxidation and polymerization. Storage in light-protective containers is recommended to mitigate this degradation pathway.

Thermal Degradation

While allyl anthranilate has a relatively high boiling point, prolonged exposure to elevated temperatures can lead to thermal degradation.[13] The specific degradation products will depend on the temperature and the presence of other substances. At high temperatures, cleavage of the ester bond and reactions involving the allyl group are likely. The thermal stability of related compounds can be a point of reference. For example, poly(allyl methacrylate) shows fragmentation of pendant allylic groups at elevated temperatures.[14]

Experimental Protocols for Stability Assessment

A comprehensive assessment of allyl anthranilate stability requires well-designed experimental protocols. The following outlines a general approach for a forced degradation study.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways of allyl anthranilate under various stress conditions.

Materials:

-

Allyl anthranilate (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol or other suitable organic solvent

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Mass spectrometer (MS) for identification of degradation products

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of allyl anthranilate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate the vials at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, using 0.1 M NaOH and 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

-

Keep the vials at room temperature and protect them from light.

-

Withdraw samples at various time points.

-

-

Photodegradation:

-

Expose the stock solution in a quartz cuvette to UV and visible light in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Place a solid or liquid sample of allyl anthranilate in an oven at a high temperature (e.g., 100°C).

-

Analyze the sample at various time points.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns, which aids in structure elucidation.[]

-

Conclusion and Recommendations

Allyl anthranilate, while stable under standard conditions, is susceptible to degradation through hydrolysis, oxidation, photolysis, and thermal stress. The primary degradation pathways involve the cleavage of the ester bond and reactions at the allyl group and the aromatic amine. A thorough understanding of these pathways is crucial for ensuring the quality and stability of products containing this compound.

Based on this analysis, the following recommendations are provided:

-

Storage: Allyl anthranilate should be stored in well-closed, light-resistant containers in a cool, dry place to minimize degradation. An inert atmosphere can further protect against oxidation.

-

Formulation: In formulations, particularly aqueous-based products, the pH should be carefully controlled to avoid both acidic and basic hydrolysis. The inclusion of antioxidants may be beneficial in preventing oxidative degradation.

-

Analytical Monitoring: A validated stability-indicating analytical method, such as HPLC, should be used for routine quality control to monitor the purity of allyl anthranilate and detect any degradation products.

By implementing these strategies, researchers and manufacturers can ensure the stability and integrity of allyl anthranilate throughout its lifecycle.

References

-

The Good Scents Company. (n.d.). Allyl anthranilate. [Link]

-

ResearchGate. (n.d.). Anthranilate degradation pathway according to the KEGG database. [Link]

- Google Patents. (n.d.). US3287413A - Hydrolysis of allylic halides.

-

PubMed. (2014). Anthranilate Deteriorates the Structure of Pseudomonas Aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Microbiology Society. (2012). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. [Link]

-

ResearchGate. (2012). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. [Link]

-

PubMed. (2020). Stability of Alum-Containing Paper under Alkaline Conditions. [Link]

-

PubChem - NIH. (n.d.). Allyl anthranilate. [Link]

-

FooDB. (2010). Showing Compound Allyl anthranilate (FDB016821). [Link]

-

NIH. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. [Link]

-

PMC - NIH. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. [Link]

-

Chemical Communications (RSC Publishing). (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]

-

Nanalysis. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

PMC - PubMed Central. (2012). Evidence for the involvement of the anthranilate degradation pathway in Pseudomonas aeruginosa biofilm formation. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]

-

PubMed. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. [Link]

-

ResearchGate. (n.d.). New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. [Link]

-

YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry. [Link]

-

ACS Publications. (2025). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]

-

ResearchGate. (n.d.). Depiction of the oxidation of allyl alcohol (AA) in methanol with oxygen at room temperature to methyl esters. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

ResearchGate. (2025). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

-

PMC. (2018). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. [Link]

-

ResearchGate. (2020). Stability of Alum-Containing Paper under Alkaline Conditions. [Link]

-

Perfumer & Flavorist. (2012). Allyl Fragrance and Flavor Ingredients— From Floral-Rosy to Green Onion. [Link]

-

PMC - NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

-

MDPI. (n.d.). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. [Link]

-

IJFMR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

Cheméo. (n.d.). Methyl anthranilate (CAS 134-20-3) - Chemical & Physical Properties. [Link]

- Google Patents. (n.d.). US2313767A - Hydrolysis of allyl halides.

-

Chemical Communications (RSC Publishing). (2018). Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. [Link]

-

ResearchGate. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media. [Link]

-

PubChem. (n.d.). Methyl Anthranilate. [Link]

Sources

- 1. CAS 7493-63-2: Allyl anthranilate | CymitQuimica [cymitquimica.com]

- 2. allyl anthranilate, 7493-63-2 [thegoodscentscompany.com]

- 3. Linalyl Anthranilate Manufacturer & Suppliers |ELAROMA-LA - Elchemy [elchemy.com]

- 4. Showing Compound Allyl anthranilate (FDB016821) - FooDB [foodb.ca]

- 5. ALLYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Anthranilate Esters: Chemical Ecology, Biosynthetic Architectures, and Pharmacological Utility

Executive Summary

Anthranilate esters, particularly methyl anthranilate (MA) and dimethyl anthranilate (DMA), represent a unique class of nitrogenous aromatics derived from the shikimate pathway. While historically categorized merely as flavorants (characteristic of Vitis labrusca "foxy" notes) or perfumery ingredients (neroli/jasmine), recent elucidations of their biosynthesis and receptor-level interactions have elevated their status in drug discovery and agrochemistry. This guide dissects the enzymatic logic of their formation, their dualistic role in chemical ecology (pollinator attractant vs. avian repellent), and the rigorous analytical protocols required for their quantification in complex matrices.

Chemical Ecology & Biological Significance[1]

The evolutionary persistence of anthranilate esters suggests a high-value return on the metabolic investment required to synthesize them. Their biological function is strictly context-dependent, operating on a "push-pull" dynamic.

The Attractant Mechanism (Pollination)

In floral systems such as Jasminum officinale and Citrus blossoms, MA acts as a volatile signal for nocturnal pollinators. The nitrogen atom in the anthranilate core imparts a photoluminescent property (fluorescence) that, while invisible to humans, may aid visual location by specific insect vectors under UV light, synergizing with the olfactory signal.

The Defense Mechanism (TRPA1 Agonism)

In unripe fruits and specific defense secretions, MA serves as a potent nociceptive agent against birds.

-

Mechanism of Action: MA acts as a specific agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel in avian species.

-

Causality: Unlike mammalian TRPA1, the avian isoform possesses specific residues that render it highly sensitive to anthranilates, causing a trigeminal irritation sensation akin to humans eating chili peppers. This species-specificity is the foundational logic for using MA as a non-lethal bird repellent in agriculture and aviation safety.

Biosynthetic Architectures

Understanding the biosynthetic origin is critical for metabolic engineering and synthetic biology applications. Anthranilate is a branch-point metabolite; it is the last common ancestor between primary metabolism (Tryptophan synthesis) and secondary metabolism (Acridone alkaloids and Anthranilate esters).

Enzymatic Pathways

Two distinct enzymatic strategies have evolved to methylate anthranilate:

-